(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Methoxyphenyl group addition: The methoxyphenyl group is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-methoxyphenyl)acrylamide: Lacks the additional methoxy group on the phenyl ring.
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)acrylamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is unique due to the presence of both the furan ring and the methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-8-4-3-7-14(15)16(21-2)12-18-17(19)10-9-13-6-5-11-22-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRDTSPQHVVEQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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